molecular formula C20H17Cl2N3O4 B12852055 Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate

Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate

Katalognummer: B12852055
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: FIAKYLPANBUHCQ-AUEPDCJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole core, chlorophenoxy groups, and a hydrazono linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the chlorophenoxy groups and the hydrazono linkage. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with increased hydrogen content.

Wissenschaftliche Forschungsanwendungen

Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving indole derivatives.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Ethyl (E)-6-chloro-3-((2-(2-(2-chlorophenoxy)acetyl)hydrazono)methyl)-1H-indole-2-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C20H17Cl2N3O4

Molekulargewicht

434.3 g/mol

IUPAC-Name

ethyl 6-chloro-3-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C20H17Cl2N3O4/c1-2-28-20(27)19-14(13-8-7-12(21)9-16(13)24-19)10-23-25-18(26)11-29-17-6-4-3-5-15(17)22/h3-10,24H,2,11H2,1H3,(H,25,26)/b23-10+

InChI-Schlüssel

FIAKYLPANBUHCQ-AUEPDCJTSA-N

Isomerische SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=N/NC(=O)COC3=CC=CC=C3Cl

Kanonische SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=NNC(=O)COC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.